![molecular formula C7H16N2 B3260119 2-Ethyl-5-methylpiperazine CAS No. 32736-20-2](/img/structure/B3260119.png)
2-Ethyl-5-methylpiperazine
Overview
Description
2-Ethyl-5-methylpyrazine is a member of the class of pyrazines. It is a pyrazine with an ethyl group at position 2 and a methyl group at position 5 . It is found in tea, soybean paste, chocolate, and sesame seed oil . It has a role as a flavoring agent and a Maillard reaction product .
Synthesis Analysis
The synthesis of piperazine derivatives, which would include 2-Ethyl-5-methylpiperazine, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 2-Ethyl-5-methylpyrazine is C7H10N2 . The molecular weight is 122.168 . The InChI structure is InChI=1S/C7H10N2/c1-3-7-5-8-6 (2)4-9-7/h4-5H,3H2,1-2H3 .Physical And Chemical Properties Analysis
2-Ethyl-5-methylpyrazine is a colorless to slightly yellow liquid with a nutty, roasted, grassy odor . It is soluble in water and organic solvents . It has a boiling point of 170.8±35.0 °C and a density of 0.977±0.06 g/cm3 .Safety and Hazards
2-Ethyl-5-methylpyrazine is classified as a flammable liquid and vapor, and it is harmful if swallowed . It is advised to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources . In case of skin contact, it is recommended to take off immediately all contaminated clothing and rinse affected areas with water .
Future Directions
While specific future directions for 2-Ethyl-5-methylpiperazine are not mentioned in the search results, there is a general trend towards the development of controlled drug delivery systems . The piperazine moiety, which is present in 2-Ethyl-5-methylpiperazine, is often found in drugs and bioactive molecules, suggesting potential future applications in this area .
properties
IUPAC Name |
2-ethyl-5-methylpiperazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-3-7-5-8-6(2)4-9-7/h6-9H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVCTVOKVWCZOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNC(CN1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.